molecular formula C14H15N5O5S3 B194016 Desfuroylceftiofur CAS No. 120882-22-6

Desfuroylceftiofur

Cat. No. B194016
CAS RN: 120882-22-6
M. Wt: 429.5 g/mol
InChI Key: OITCOWCNESRWSM-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It is formed from ceftiofur by bovine kidney and liver esterases . This compound is active against both Gram-positive and Gram-negative bacteria .


Synthesis Analysis

This compound is produced from ceftiofur by hydrolysis with dithioerythritol. The resulting this compound is then derivatized by iodoacetamide to obtain this compound acetamide .


Molecular Structure Analysis

The molecular formula of this compound is C14H15N5O5S3 . It has a molecular weight of 429.49400 and a density of 1.89g/cm3 .


Chemical Reactions Analysis

This compound is formed from ceftiofur by hydrolysis with dithioerythritol. The resulting this compound is then derivatized by iodoacetamide to obtain this compound acetamide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 429.49400 and a density of 1.89g/cm3 . Its solubility in DMSO and methanol is slight . The melting point of this compound is greater than 200ºC (dec) .

Scientific Research Applications

Pharmacokinetics and Concentrations in Body Fluids

  • Pharmacokinetics in Foals : A study investigated the pharmacokinetics of intravenous ceftiofur sodium in foals, measuring concentrations of desfuroylceftiofur acetamide (DCA) and related metabolites in plasma, synovial fluid, urine, and CSF. This research is pivotal in understanding the drug's distribution and activity in young horses (Meyer et al., 2009).

Analytical Methods for Detection in Animal Tissues

  • Detection in Bovine Tissues : A 2014 study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining ceftiofur metabolite this compound cysteine disulfide (DCCD) in bovine kidney, liver, and muscle tissues, enhancing our ability to detect and quantify ceftiofur residues in cattle (Feng et al., 2014).

Pharmacodynamics and Bacterial Susceptibility

  • Activity Against Haemophilus parasuis in Pigs : Research on ceftiofur sodium's effectiveness against Haemophilus parasuis infection in pigs provided insights into optimal dosing regimens, contributing significantly to veterinary medicine (Li et al., 2019).

Comparative Pharmacokinetics in Various Species

  • Pharmacokinetics in Elephants : A 2012 study reported on the pharmacokinetics of a long-acting ceftiofur formulation in Asian elephants, showcasing the diverse applications of ceftiofur across different animal species (Adkesson et al., 2012).
  • Plasma Pharmacokinetics in Cattle : Research comparing intramuscular and subcutaneous administration of ceftiofur in cattle illustrated the drug's versatility and effectiveness in large farm animals (Brown et al., 2000).

Drug-Biomolecule Binding and Degradation Studies

  • Binding to Peptides and Proteins : A 2003 study explored this compound's binding to peptides and proteins, an important aspect in understanding the drug's behavior in biological systems (Fagerquist et al., 2003).
  • Degradation in Recycled Water : The degradation kinetics and mechanism of ceftiofur in recycled water from a beef farm were investigated, highlighting environmental considerations of antibiotic use in agriculture (Li et al., 2011).

Mechanism of Action

Target of Action

Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur . It targets both Gram-positive and Gram-negative bacteria, including veterinary isolates . The primary targets of this compound are bacterial cell wall synthesis enzymes, particularly those involved in the cross-linking of peptidoglycan chains .

Mode of Action

This compound, like other cephalosporins, inhibits bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains. This disruption in the cell wall structure leads to increased permeability, eventual cell lysis, and death .

Biochemical Pathways

This compound is formed from ceftiofur by bovine kidney and liver esterases . It is further metabolized to disulfides such as this compound dimer (DFC-D), this compound cysteine disulfide (DFC-CYS), and this compound glutathione (DFC-GS) and desfuroylcetiofur protein conjugate . These metabolic pathways play a crucial role in the drug’s activity and elimination.

Pharmacokinetics

The pharmacokinetics of this compound has been studied in different animal models. In lactating goats, for instance, this compound showed good absorption following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% . The pharmacokinetics was consistent with a two-compartment open model, with first-order absorption . No significant differences were observed in pharmacokinetic parameters between healthy and infected animals .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By disrupting the integrity of the bacterial cell wall, this compound causes cell lysis and death . It is active against a wide range of veterinary isolates of Gram-negative bacteria and Gram-positive cocci bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of esterases in the environment, such as those found in bovine kidney and liver, can affect the conversion of ceftiofur to this compound . Additionally, factors such as pH, temperature, and the presence of other substances can potentially impact the stability and efficacy of the drug .

Safety and Hazards

While Desfuroylceftiofur is an active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur, it is not intended for human or veterinary use .

Future Directions

Research is ongoing to develop sensitive and rapid methods for the detection of Desfuroylceftiofur and ceftiofur residues in food products . This is important for ensuring food safety and compliance with regulatory standards.

properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITCOWCNESRWSM-RWFJUVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904250
Record name Desfuroylceftiofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120882-22-6
Record name Desfuroylceftiofur
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120882226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfuroylceftiofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does desfuroylceftiofur exert its antibacterial effect?

A1: this compound, like its parent compound ceftiofur, functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cytoplasmic membrane, inhibiting the transpeptidation reaction crucial for peptidoglycan cross-linking. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.

Q2: What are the key pharmacokinetic parameters of this compound in various species?

A2: Pharmacokinetic studies have revealed variations in DFC disposition across different animal species. * Cattle: Following intramuscular administration of ceftiofur sodium, the primary metabolite DFC achieves a maximum plasma concentration (Cmax) of approximately 13.9 µg/mL within 0.67-2 hours, with a terminal half-life of around 49 hours [].* Horses: Intramuscular administration of ceftiofur crystalline-free acid results in peak plasma concentrations of DFC (approximately 2.87 µg/mL) with a terminal half-life of 77.5 hours [].
Pigs:* Intramuscular injections of ceftiofur sodium (3 mg/kg) lead to DFC Cmax values of around 15.8 µg/mL within 0.4-4 hours, and a terminal half-life of approximately 85 hours [].

Q3: Does the presence of infection influence the penetration of this compound into tissues?

A3: Research suggests that the presence of infection can enhance DFC tissue penetration. In a study involving cattle, tissue chambers infected with Mannheimia haemolytica exhibited significantly higher concentrations of DFC compared to non-infected chambers after subcutaneous administration of ceftiofur crystalline-free acid sterile suspension []. This increased penetration is likely attributed to factors like inflammation and altered vascular permeability associated with infection.

Q4: Is this compound metabolized in the body?

A4: Yes, DFC can undergo further metabolism. In swine, studies have shown the presence of various DFC metabolites in plasma, tissues, and urine, including this compound glutathione disulfide, 3,3'-desfuroylceftiofur disulfide (dimer), and this compound cysteine disulfide []. These metabolites arise from reactions involving the free thiol group of DFC.

Q5: What are the commonly employed analytical techniques for quantifying this compound in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for DFC quantification [, , ]. This method often involves derivatization of DFC to a more stable and detectable compound, this compound acetamide (DCA). Other techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity for DFC analysis [, , , ].

Q6: How stable is this compound under different conditions?

A6: DFC exhibits varying stability depending on factors like pH, temperature, and the presence of other chemicals. It degrades more rapidly at higher temperatures and in alkaline conditions []. In a study assessing DFC stability in aqueous solutions, the compound displayed degradation at pH levels of 1, 3, 5, 7.4, and 10, particularly at elevated temperatures (60°C) []. This highlights the importance of careful storage and handling to preserve DFC integrity.

Q7: Are there alternative routes of administration for ceftiofur, and do they influence this compound levels?

A7: Besides intramuscular and subcutaneous routes, nebulisation is being explored as a potential method for delivering ceftiofur, particularly for respiratory infections []. This method achieves significantly higher concentrations of DFC in pulmonary epithelial lining fluid compared to intramuscular administration, suggesting its potential for targeted therapy of lung infections.

Q8: What are the implications of this compound's interaction with bacterial resistance mechanisms?

A8: While generally effective against many bacteria, resistance to ceftiofur and its metabolites, including DFC, is an emerging concern. One mechanism involves the production of beta-lactamases, enzymes that can hydrolyze the beta-lactam ring of ceftiofur, rendering it inactive. Additionally, modifications in bacterial PBPs can reduce their affinity for DFC, contributing to resistance.

Q9: Is there evidence of cross-resistance between this compound and other antibiotics?

A9: Cross-resistance, where resistance to one antibiotic confers resistance to others within the same class or even different classes, is a significant challenge in antimicrobial therapy. While DFC itself exhibits broad-spectrum activity, the potential for cross-resistance with other beta-lactams exists, particularly if the resistance mechanism involves modifications to PBPs.

Q10: Are there any known safety concerns associated with this compound?

A10: While DFC is generally considered safe for its intended veterinary use, a recent study identified a potentially toxic degradation product, ceftiofur-aldehyde (CEF-1), formed during thermal treatment of ceftiofur []. This finding raises concerns about the potential risks associated with consuming food products containing residual ceftiofur or DFC that have been subjected to heat.

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